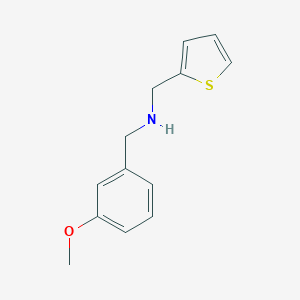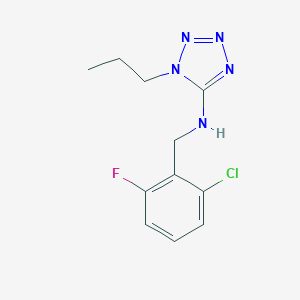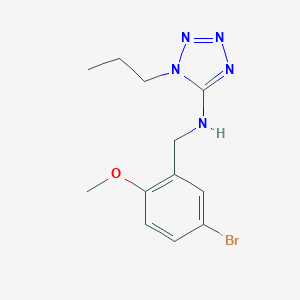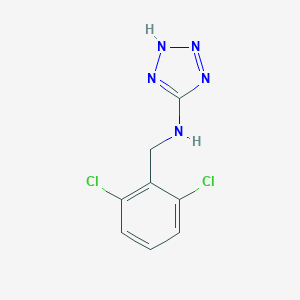
1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is an organic compound that features a methoxyphenyl group and a thiophen-2-ylmethyl group attached to a methanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and thiophene-2-carboxaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 3-methoxybenzaldehyde with thiophene-2-carboxaldehyde in the presence of a suitable catalyst.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amine product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine
- 1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)propanamine
Uniqueness
1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-15-12-5-2-4-11(8-12)9-14-10-13-6-3-7-16-13/h2-8,14H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGQXNKORFRVLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE](/img/structure/B502079.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B502081.png)
![{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-3-methoxyphenyl}methanol](/img/structure/B502082.png)
![N-(tert-butyl)-N-[3-methoxy-4-(2-thienylmethoxy)benzyl]amine](/img/structure/B502083.png)
![N-[2-(benzyloxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B502086.png)
![N-{4-[(4-ethylbenzyl)amino]phenyl}-2-methylpropanamide](/img/structure/B502089.png)
![2-[4-[(1-Adamantylamino)methyl]-2-bromo-6-methoxyphenoxy]acetamide](/img/structure/B502090.png)
![N-benzyl-N-[3-methoxy-4-(2-thienylmethoxy)benzyl]amine](/img/structure/B502091.png)

![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B502094.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(4-ethoxybenzyl)amine](/img/structure/B502097.png)
![1-[4-[4-[(3,4-Dimethoxyphenyl)methylamino]phenyl]-1-piperazinyl]ethanone](/img/structure/B502098.png)
